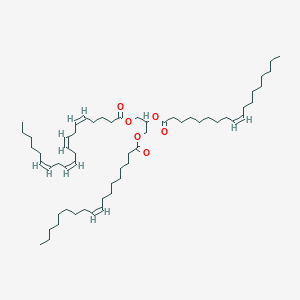

1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

Descripción

Propiedades

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSBRWXVWDFKJD-DKDZBDDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Metabolic Significance of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of the mixed-acid triacylglycerol, 1,2-dioleoyl-3-arachidonoyl-rac-glycerol. While this specific molecule is not extensively described in existing literature, this document outlines a plausible and scientifically grounded chemoenzymatic synthesis pathway. The guide details the necessary experimental protocols, presents quantitative data from analogous syntheses, and visualizes the logical workflow and relevant biological pathways. The primary focus is on enzymatic catalysis, which offers high specificity and milder reaction conditions compared to purely chemical methods. Furthermore, this guide discusses the metabolic context and potential signaling implications of such structured lipids, particularly through their intermediates, which are crucial for various cellular processes. This document is intended to serve as a comprehensive resource for researchers in lipidomics, drug development, and nutritional science.

Introduction

Structured triacylglycerols (TAGs), which are glycerolipids with a specific distribution of fatty acids on the glycerol (B35011) backbone, are of significant interest in various scientific fields, including nutrition, pharmacology, and materials science. The molecule this compound is a mixed-acid TAG containing two oleic acid moieties at the sn-1 and sn-2 positions and an arachidonic acid moiety at the sn-3 position. The specific positioning of these fatty acids can influence its physicochemical properties and its metabolic fate. This guide will focus on a robust chemoenzymatic approach for its synthesis, leveraging the high regiospecificity of lipases.

Synthesis Pathway: A Chemoenzymatic Approach

The most viable route for the synthesis of this compound is a two-step chemoenzymatic process. This method involves the initial synthesis of the precursor 1,2-dioleoyl-rac-glycerol (B53251), followed by a lipase-catalyzed esterification with arachidonic acid.

Logical Workflow for Synthesis

Caption: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Dioleoyl-rac-glycerol

This precursor can be synthesized through the protection of glycerol, followed by esterification with oleic acid and subsequent deprotection.

Materials:

-

Glycerol

-

p-Toluenesulfonic acid

-

Oleoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Protection of Glycerol: React glycerol with benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,3-O-benzylidene glycerol.

-

Esterification: Dissolve 1,3-O-benzylidene glycerol in anhydrous DCM and pyridine. Add oleoyl chloride dropwise at 0°C and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the resulting 1,2-dioleoyl-3-O-benzylidene-rac-glycerol by silica gel column chromatography.

-

Deprotection: Remove the benzylidene protecting group by catalytic hydrogenation (e.g., using Pd/C in methanol) or by acid-catalyzed hydrolysis to yield 1,2-dioleoyl-rac-glycerol.

Step 2: Lipase-Catalyzed Esterification with Arachidonic Acid

This step utilizes a lipase to specifically catalyze the esterification at the free sn-3 hydroxyl group of 1,2-dioleoyl-rac-glycerol.

Materials:

-

1,2-Dioleoyl-rac-glycerol

-

Arachidonic acid

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

n-Hexane (or other suitable organic solvent)

-

Molecular sieves

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dioleoyl-rac-glycerol and arachidonic acid in n-hexane. A molar ratio of 1:1.5 to 1:3 (DAG to fatty acid) is recommended to drive the reaction towards completion.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (typically 5-10% by weight of total substrates) and molecular sieves to remove water produced during the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous stirring for 24-72 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal and Purification: After the reaction, filter to remove the immobilized enzyme. The solvent is then evaporated under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.

Quantitative Data

Table 1: Fatty Acid Composition from a Representative Enzymatic Acidolysis

| Fatty Acid | Initial Microbial Oil (%) | Structured Lipid (%) |

| Oleic Acid (18:1) | 25.8 | 47.1 |

| Arachidonic Acid (20:4) | 42.3 | 49.7 |

| Palmitic Acid (16:0) | 15.6 | 8.2 |

| Stearic Acid (18:0) | 7.8 | 3.5 |

| Others | 8.5 | 1.5 |

Data adapted from a study on the synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids.

Table 2: Major Triacylglycerol Species in a Representative Structured Lipid Product

| TAG Species (sn-1, sn-2, sn-3) | Relative Content (%) |

| Oleic-Arachidonic-Oleic | 18.8 |

| Arachidonic-Arachidonic-Oleic | 11.9 |

| Oleic-Linoleic-Oleic | 6.1 |

| Oleic-Linoleic-Stearic | 5.8 |

| Behenic-Arachidonic-Oleic | 4.8 |

Data adapted from a study on the synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids.

Signaling Pathways and Metabolic Significance

While this compound itself is not a primary signaling molecule, its metabolic precursors and breakdown products play crucial roles in cellular signaling. The general pathway for triacylglycerol synthesis and degradation is a key source of these signaling intermediates.

In Vivo Synthesis of Triacylglycerols

The de novo synthesis of triacylglycerols in mammalian cells primarily follows the Kennedy pathway.

Caption: The Kennedy pathway for de novo triacylglycerol synthesis.

Metabolic Breakdown and Signaling Intermediates

The hydrolysis of triacylglycerols by lipases releases fatty acids and generates diacylglycerol (DAG) and monoacylglycerol (MAG) intermediates. These molecules are potent second messengers in various signaling cascades.

Caption: Metabolic breakdown of a triacylglycerol and the generation of signaling intermediates.

-

Diacylglycerol (DAG): 1,2-Diacylglycerols are well-established activators of Protein Kinase C (PKC) isoforms, which are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.

-

Arachidonic Acid: Once released, arachidonic acid can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a wide range of eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are potent inflammatory and signaling molecules.

Conclusion

The synthesis of this compound can be effectively achieved through a chemoenzymatic approach that offers high specificity and control over the final product structure. While this specific triacylglycerol may not have a direct signaling role, its metabolism provides crucial precursors and intermediates that are central to cellular signaling and regulation. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the synthesis and biological functions of this and other structured lipids, with potential applications in the development of novel therapeutics and functional foods.

Unveiling the Obscure: A Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol, a specific triacylglycerol (TAG) of interest in lipid research. While direct research on this molecule is limited, this document provides a comprehensive overview of its potential natural sources, methodologies for its identification and quantification, and its putative role in biological signaling pathways based on its constituent fatty acids.

Natural Sources and Quantitative Data

Potential Natural Sources:

-

Animal Tissues: Arachidonic acid is a significant component of phospholipids (B1166683) in the brain, liver, and muscles.[1][2] While most arachidonic acid is esterified in phospholipids, a portion is incorporated into triacylglycerols.[3] Therefore, it is plausible that this compound exists in these tissues, particularly in subcellular membranes.[3]

-

Animal Fats: Comprehensive lipidomic analyses of various animal fats have revealed a vast diversity of TAG species.[4][5] While specific identification of this compound is not reported, the co-occurrence of oleic and arachidonic acids in these fats suggests its potential, albeit minor, presence.

-

Plant Oils: Most common vegetable oils are not significant sources of arachidonic acid. Therefore, it is unlikely that this compound is a notable component of these oils.

Table 1: General Fatty Acid Composition of Potential Sources

| Natural Source | Oleic Acid (18:1) % of Total Fatty Acids | Arachidonic Acid (20:4) % of Total Fatty Acids |

| Animal Tissues | ||

| Brain (Gray Matter) | ~10-15% | ~10-15% |

| Liver | ~10-20% | ~5-15% |

| Adipose Tissue | ~40-50% | <1% |

| Animal Fats | ||

| Lard (Pork Fat) | ~40-50% | ~1-2% |

| Tallow (Beef Fat) | ~35-45% | <0.5% |

| Chicken Fat | ~35-45% | ~1-2% |

Note: The data presented are approximate ranges and can vary based on diet, genetics, and other factors. The presence of the constituent fatty acids does not guarantee the presence of the specific TAG, but indicates potential sources for investigation.

Experimental Protocols for Identification and Quantification

Due to the complexity of natural lipid extracts, the identification and quantification of a specific triacylglycerol like this compound requires advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for such analyses.[6][7]

Lipid Extraction

A robust lipid extraction is the foundational step for analysis. The Folch or Bligh-Dyer methods are commonly employed for tissues.

Protocol: Bligh-Dyer Method for Tissue Lipid Extraction

-

Homogenization: Homogenize 1 gram of tissue in 3 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate. Vortex thoroughly.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Storage: The dried lipid extract is stored at -80°C until analysis.

HPLC-MS/MS Analysis

Reversed-phase HPLC is typically used to separate triacylglycerols based on their partition number (PN = CN - 2xDB, where CN is the carbon number and DB is the number of double bonds) and the chain length of their fatty acids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

-

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid

-

Gradient: A time-gradient from a higher polarity (more of mobile phase A) to a lower polarity (more of mobile phase B) is used to elute the triacylglycerols.

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 30°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion mode

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion corresponding to [M+NH4]+ or [M+Na]+ of this compound (C59H102O6, Exact Mass: 906.7680).

-

Fragment Ion Analysis: The fragmentation pattern will reveal the loss of the constituent fatty acids, allowing for the confirmation of the TAG structure. For example, neutral losses corresponding to oleic acid and arachidonic acid will be observed.

Potential Signaling Pathways and Biological Relevance

Direct evidence for the signaling roles of intact this compound is currently unavailable. However, its biological significance can be inferred from the well-established roles of its constituent fatty acids, which can be released through the action of lipases.

Metabolic Fate and Release of Bioactive Fatty Acids

The initial step in the biological activity of this TAG would be its hydrolysis by lipases to release diacylglycerols, monoacylglycerols, and free fatty acids.

Caption: Hydrolytic pathway of this compound.

Signaling Roles of Released Fatty Acids

-

Arachidonic Acid (AA): Once released, arachidonic acid is a pivotal precursor to a wide array of potent signaling molecules known as eicosanoids.[8] This cascade is central to inflammation, immunity, and central nervous system function.[2]

References

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. Arachidonic Acid and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid uptake by phospholipids and triacylglycerols of rat brain subcellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regiospecific characterisation of the triacylglycerols in animal fats using high performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of fatty acid and triacylglycerol composition in animal fats using silver-ion and non-aqueous reversed-phase high-performance liquid chromatography/mass spectrometry and gas chromatography/flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. britannica.com [britannica.com]

physical and chemical properties of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol

An In-Depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols for its analysis and characterization, along with visualizations of relevant biological pathways and experimental workflows to support researchers in lipidomics and drug development.

Core Physical and Chemical Properties

This compound is a mixed-acid triglyceride containing two units of oleic acid and one unit of arachidonic acid. Its specific structure contributes to its distinct physicochemical properties, which are fundamental for its handling, storage, and application in research.

| Property | Data |

| Molecular Formula | C61H102O6 |

| Molecular Weight | 943.46 g/mol |

| Physical State | Oily Liquid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), and DMSO. |

| Purity | Typically ≥98% |

| Storage Conditions | Store at -20°C for long-term stability. |

Biological Significance and Metabolic Pathways

As a triacylglycerol, this molecule serves as a storage form of energy and a source of essential fatty acids. Upon enzymatic hydrolysis by lipases, it releases oleic acid and arachidonic acid. Arachidonic acid is a critical precursor to a wide range of biologically active eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and cell signaling.

Caption: Metabolic fate of hydrolysis products from this compound.

Experimental Protocols

Accurate characterization of this compound requires specific analytical techniques. The following are standard protocols for its analysis.

Thin-Layer Chromatography (TLC) for Purity Assessment

-

Objective: To qualitatively assess the purity of the triglyceride.

-

Stationary Phase: Silica gel 60 F254 plate.

-

Mobile Phase: A non-polar solvent system, typically a mixture of hexane (B92381) and ethyl acetate (e.g., 90:10, v/v).

-

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent like chloroform.

-

Spot the dissolved sample onto the TLC plate baseline.

-

Develop the plate in a chamber saturated with the mobile phase until the solvent front nears the top.

-

Dry the plate and visualize the spots using iodine vapor or by charring with a solution of sulfuric acid in ethanol (B145695) followed by heating.

-

-

Expected Result: A single spot corresponding to the triglyceride, with a specific retention factor (Rf) value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile

-

Objective: To identify and quantify the constituent fatty acids.

-

Procedure:

-

Transesterification: Convert the triglyceride to fatty acid methyl esters (FAMEs) by heating with a reagent such as 2% sulfuric acid in methanol (B129727) or boron trifluoride in methanol.

-

Extraction: Extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis:

-

Injection: Inject the FAMEs extract into the GC-MS system.

-

Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23 or equivalent).

-

Oven Program: Implement a temperature gradient to separate the FAMEs based on their boiling points and polarity (e.g., initial temp 150°C, ramp to 220°C).

-

Detection: The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra are used for identification by comparison to spectral libraries.

-

-

-

Expected Result: Peaks corresponding to methyl oleate (B1233923) and methyl arachidonate, confirming the fatty acid composition.

High-Performance Liquid Chromatography (HPLC) for Intact Analysis

-

Objective: To analyze the intact triglyceride molecule.

-

Stationary Phase: Reverse-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile (B52724) and isopropanol.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric lipids like triglycerides.

-

Procedure:

-

Dissolve the sample in the initial mobile phase solvent.

-

Inject the sample into the HPLC system.

-

Run the gradient program to elute the triglyceride.

-

Quantify the compound using a calibration curve if required.

-

Standardized Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound from a biological matrix.

Caption: A standard workflow for the analysis of this compound.

An In-Depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol (CAS Number: 91539-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-arachidonoyl-rac-glycerol, also known by its synonym 1,2-Olein-3-arachidonin and the shorthand TG(18:1/18:1/20:4), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one arachidonic acid molecule at the sn-3 position.[1] As a specific molecular species of triacylglycerol, it is a component of cellular lipid storage and metabolism. Its structural inclusion of oleic acid, a monounsaturated omega-9 fatty acid, and arachidonic acid, a polyunsaturated omega-6 fatty acid, makes it a molecule of interest in the fields of lipidomics, cell signaling, and nutrition. This guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 91539-55-8 | [1] |

| Molecular Formula | C₅₉H₁₀₂O₆ | [1] |

| Molecular Weight | 907.4 g/mol | [1] |

| Physical Form | An oil | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Chloroform: slightly soluble, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Conditions | -20°C | [1] |

| Stability | ≥ 4 years (under recommended storage) | [1] |

Biological Significance and Signaling Pathways

Triacylglycerols are primarily known as energy storage molecules.[2] However, the specific fatty acid composition of a TAG can influence its metabolic fate and its role in cellular processes. The presence of arachidonic acid in TG(18:1/18:1/20:4) is of particular note, as arachidonic acid is a precursor to a wide range of signaling molecules, including prostaglandins (B1171923) and endocannabinoids.

Potential Role as a Precursor to 2-Arachidonoylglycerol (B1664049) (2-AG)

One of the most significant potential roles of this compound is as a precursor for the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule in the central nervous system and periphery, acting as an agonist for cannabinoid receptors CB1 and CB2.[3] The biosynthesis of 2-AG can occur through the hydrolysis of diacylglycerols (DAGs) containing arachidonic acid at the sn-2 position.

The metabolic pathway from TG(18:1/18:1/20:4) to 2-AG is a multi-step process. Initially, the triacylglycerol must be hydrolyzed by lipases to yield a diacylglycerol. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are the primary enzymes responsible for the initial steps of TAG catabolism.[4] The resulting 1,2-dioleoyl-glycerol can then be further metabolized. While the direct hydrolysis of TG(18:1/18:1/20:4) to an arachidonic acid-containing DAG is plausible, the primary route for 2-AG synthesis involves the hydrolysis of membrane phospholipids. However, TAGs can contribute to the cellular pool of DAGs that may be used for 2-AG synthesis.

The diagram below illustrates the potential metabolic pathway for the generation of signaling molecules from this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies based on established procedures for similar triacylglycerols.

Chemoenzymatic Synthesis of Specific Triacylglycerols

The synthesis of a specific triacylglycerol like TG(18:1/18:1/20:4) can be achieved through a chemoenzymatic approach, which offers high regiospecificity. This method typically involves the use of lipases to catalyze the esterification of a glycerol backbone with the desired fatty acids.

Objective: To synthesize this compound.

Materials:

-

Arachidonic acid

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

-

Molecular sieves

-

Organic solvent (e.g., hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dioleoyl-rac-glycerol and a molar excess of arachidonic acid in hexane.

-

Enzymatic Esterification: Add the immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves help to remove water produced during the reaction, driving the equilibrium towards ester formation.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, filter off the enzyme and molecular sieves. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to isolate the desired triacylglycerol.

The workflow for a generic chemoenzymatic synthesis of a specific triacylglycerol is depicted below.

Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of specific lipid species like this compound in complex biological samples.

Objective: To detect and quantify TG(18:1/18:1/20:4) in a lipid extract.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.

-

Chromatographic Separation: Inject the lipid extract onto the C18 column. Use a gradient elution with a mobile phase system, for example, Solvent A (e.g., acetonitrile/water) and Solvent B (e.g., isopropanol/acetonitrile), to separate the different lipid species.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the ammoniated adduct of the molecule) to a specific product ion (resulting from the neutral loss of one of the fatty acid chains).

-

Precursor Ion ([M+NH₄]⁺): m/z 924.8

-

Product Ions (Neutral Loss):

-

Loss of Oleic Acid + NH₃: m/z 625.5

-

Loss of Arachidonic Acid + NH₃: m/z 603.5

-

-

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

The general workflow for the analysis of triacylglycerols by HPLC-MS/MS is illustrated in the following diagram.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not yet widely documented, its properties suggest several potential areas of interest.

Lipidomics and Biomarker Discovery

The quantification of specific TAG species like TG(18:1/18:1/20:4) in biological samples is a key aspect of lipidomics research. Alterations in the profile of TAGs have been associated with various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[5] Therefore, TG(18:1/18:1/20:4) could serve as a potential biomarker for monitoring disease progression or response to therapy.

Drug Delivery Systems

Lipid-based formulations are increasingly used to improve the oral bioavailability of poorly water-soluble drugs.[6] Triacylglycerols can act as a carrier for lipophilic drugs, enhancing their solubility and absorption in the gastrointestinal tract. The specific properties of this compound, such as its melting point and susceptibility to enzymatic digestion, could be explored for the development of novel drug delivery systems, including self-emulsifying drug delivery systems (SEDDS).

Conclusion

This compound is a specific triacylglycerol with unique physicochemical properties conferred by its constituent fatty acids. While its primary role is likely in energy storage, its potential as a precursor to the endocannabinoid 2-AG highlights its importance in cellular signaling. Further research is needed to fully elucidate its direct biological functions and to explore its potential applications in drug development and as a biomarker for metabolic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and analyze this molecule, paving the way for future discoveries in the field of lipid science.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mla.com.au [mla.com.au]

- 4. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. "Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review" by Heri Hermansyah, A. Wijanarko et al. [scholarhub.ui.ac.id]

- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Metabolism of Triacylglycerols Containing Arachidonic Acid

Abstract

Arachidonic acid (AA), a crucial polyunsaturated fatty acid, is a precursor to a vast array of bioactive lipid mediators known as eicosanoids, which are pivotal in inflammatory processes and cellular signaling. While the metabolism of arachidonic acid from membrane phospholipids (B1166683) is well-documented, the role of triacylglycerols (TAGs) as a reservoir and source of AA is an area of growing interest, particularly in immune cells and tissues under specific physiological and pathophysiological conditions. This technical guide provides a comprehensive overview of the metabolism of triacylglycerols containing arachidonic acid, detailing the enzymatic pathways for its incorporation and mobilization, and outlining the experimental protocols for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating lipid metabolism and inflammation.

Introduction

Arachidonic acid (AA, 20:4n-6) is a key polyunsaturated fatty acid in mammals, primarily obtained from the diet or synthesized from its precursor, linoleic acid.[1] It is a crucial component of cell membranes, where it is predominantly esterified at the sn-2 position of glycerophospholipids.[1][2] The release of AA from these phospholipids by phospholipase A2 (PLA2) enzymes initiates the synthesis of eicosanoids, potent signaling molecules involved in inflammation, immunity, and other physiological processes.[2][3]

In addition to the well-studied phospholipid pool, arachidonic acid can also be incorporated into and mobilized from neutral lipid stores, specifically triacylglycerols (TAGs), which are stored in cytoplasmic lipid droplets.[2][4] This TAG-associated pool of AA has distinct metabolic fates and regulatory mechanisms compared to the phospholipid pool. In certain cell types, such as macrophages and endothelial cells, the accumulation of AA in TAGs can be substantial, particularly under conditions of inflammation or high fatty acid influx.[4][5] Understanding the dynamics of AA metabolism within TAGs is therefore critical for elucidating its role in various disease states and for the development of targeted therapeutics.

Incorporation of Arachidonic Acid into Triacylglycerols

The incorporation of arachidonic acid into triacylglycerols primarily occurs through the de novo synthesis pathway.[6] This process is distinct from the remodeling pathway (Lands cycle) responsible for its incorporation into phospholipids.[1][6]

The key steps in the incorporation of AA into TAGs are:

-

Activation of Arachidonic Acid: Free arachidonic acid is first activated to its coenzyme A (CoA) derivative, arachidonoyl-CoA, by acyl-CoA synthetases.

-

Glycerol-3-Phosphate Acylation: Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form lysophosphatidic acid and then phosphatidic acid. Arachidonoyl-CoA can be a substrate for these enzymes.

-

Dephosphorylation of Phosphatidic Acid: Phosphatidate phosphohydrolase (PAP), also known as lipin, dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).[6]

-

Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, esterifying an acyl-CoA, potentially arachidonoyl-CoA, to the DAG backbone to form a triacylglycerol.

Studies in P388D1 macrophage-like cells have shown that the incorporation of radiolabeled arachidonic acid into TAGs is inhibited by propranolol, a phosphatidate phosphohydrolase inhibitor, confirming the role of the de novo synthesis pathway.[6]

Mobilization of Arachidonic Acid from Triacylglycerols

The release of arachidonic acid from TAG stores is a critical step in making it available for eicosanoid synthesis or for replenishing the phospholipid pools. This process is primarily mediated by the action of lipases.

The primary enzyme responsible for the initial hydrolysis of TAGs is Adipose Triglyceride Lipase (B570770) (ATGL) .[2] ATGL specifically hydrolyzes the first ester bond of TAG, releasing a fatty acid and generating a diacylglycerol. Subsequent hydrolysis of the diacylglycerol and monoacylglycerol is carried out by hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), respectively, to release the remaining fatty acids, including arachidonic acid.[2]

In certain cell types, such as mast cells, ATGL-mediated release of AA from TAGs in lipid droplets is a crucial source for eicosanoid biosynthesis.[2] In macrophages, the TAG pool of AA appears to be mobilized at a later stage of cellular activation, serving to replenish the phospholipid pools that were depleted during the initial rapid release of AA for eicosanoid production.[1][4][7]

Signaling Pathways and Experimental Workflows

Metabolic Pathways of Arachidonic Acid in Triacylglycerols

The following diagram illustrates the key pathways for the incorporation and mobilization of arachidonic acid from triacylglycerols.

References

- 1. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipolysis meets inflammation: arachidonic acid mobilization from fat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Metabolism, Lipid Disorders, Arachidonic Acid Metabolism – biochemistry [uw.pressbooks.pub]

- 4. mdpi.com [mdpi.com]

- 5. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-dioleoyl-3-arachidonoyl-rac-glycerol molecular weight

An In-depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

This guide provides a comprehensive overview of this compound, a significant triacylglycerol in lipid research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, purification, and biological relevance.

Core Properties

This compound, also known as TG(18:1/18:1/20:4), is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one arachidonic acid molecule at the sn-3 position.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 907.4 g/mol | [1] |

| Chemical Formula | C₅₉H₁₀₂O₆ | [1] |

| CAS Number | 91539-55-8 | [1] |

| Synonyms | 1,2-Olein-3-arachidonin, TG(18:1/18:1/20:4) | [1] |

| Physical State | Oil | [1] |

| Solubility | Slightly soluble in chloroform. Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). | [1] |

| Storage | -20°C | [1] |

Synthesis and Purification

General Enzymatic Synthesis Approach

Enzymatic synthesis using lipases is a common method for producing structured triacylglycerols due to the high regioselectivity of the enzymes. A general workflow is outlined below.

Experimental Protocol Outline:

-

Esterification: Glycerol is esterified with oleic acid using a sn-1,3 specific lipase. This reaction yields a mixture of mono-, di-, and triglycerides.

-

Acyl Migration: Under controlled conditions, acyl migration can be induced to form the desired sn-1,2-dioleoyl-glycerol intermediate.

-

Final Acylation: The sn-1,2-dioleoyl-glycerol is then acylated with arachidonic acid. This step can be carried out using a non-specific lipase or through chemical acylation.

Purification

Purification of the target triacylglycerol from the reaction mixture is crucial. A multi-step purification protocol is generally required.

Experimental Protocol Details:

-

Lipid Extraction: The total lipids from the reaction mixture are extracted using a method such as the Folch procedure, which utilizes a chloroform/methanol/water solvent system.[2][3]

-

Solid Phase Extraction (SPE): The extracted lipids are then subjected to SPE on a silica (B1680970) column to separate different lipid classes, such as triacylglycerols, from free fatty acids and phospholipids.[4]

-

High-Performance Liquid Chromatography (HPLC): The triacylglycerol fraction is further purified by preparative reversed-phase HPLC to isolate the specific this compound molecule.[2] Non-aqueous reversed-phase (NARP) HPLC is particularly suitable for separating non-polar triacylglycerols.[2]

Biological Significance and Signaling

Triacylglycerols are primarily known for their role in energy storage and as transporters of dietary fats.[5] The biosynthesis of triacylglycerols, known as the phosphatidic acid pathway, occurs mainly in the liver and adipose tissue.[6] This process involves the sequential esterification of fatty acids to a glycerol-3-phosphate backbone.[7]

While specific signaling pathways directly involving this compound are not well-documented, its constituent fatty acids, oleic acid and arachidonic acid, are precursors to a variety of signaling molecules. Arachidonic acid, in particular, is a key precursor to eicosanoids, which are involved in inflammation and other physiological processes.

The breakdown of triacylglycerols, or lipolysis, is catalyzed by lipases and releases glycerol and free fatty acids.[5] These fatty acids can then be utilized for energy or to synthesize other lipids.

Analytical Methods

The identification and quantification of this compound in biological samples are typically performed using advanced analytical techniques.

| Analytical Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation of triacylglycerols from other lipids. Reversed-phase columns are commonly employed.[2] |

| Mass Spectrometry (MS) | Coupled with HPLC (HPLC-MS), it allows for the identification and quantification of specific triacylglycerol species based on their mass-to-charge ratio. Atmospheric pressure chemical ionization (APCI) is a suitable ionization method for non-polar lipids like triacylglycerols.[2] |

Experimental Protocol for Analysis:

-

Sample Preparation: Lipids are extracted from the biological sample using the Folch method or a similar procedure.[3][4]

-

Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a C18 reversed-phase column for separation of triacylglycerol species.[2][4]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and identification. Quantification can be achieved using multiple-reaction monitoring (MRM) in positive ion mode.[4]

This technical guide provides a foundational understanding of this compound. Further research is needed to fully elucidate its specific roles in cellular signaling and its potential as a therapeutic target or biomarker.

References

- 1. caymanchem.com [caymanchem.com]

- 2. holcapek.upce.cz [holcapek.upce.cz]

- 3. mdpi.com [mdpi.com]

- 4. mla.com.au [mla.com.au]

- 5. Human Metabolome Database: Showing metabocard for TG(18:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)) (HMDB0005462) [hmdb.ca]

- 6. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dioleoyl-sn-glycerol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarification of Compound Identity and Function

It is crucial to distinguish between 1,2-dioleoyl-3-arachidonoyl-rac-glycerol and 1,2-dioleoyl-sn-glycerol (B52968) for cell culture applications. The former is a triacylglycerol (TAG), a neutral lipid primarily involved in energy storage. In contrast, 1,2-dioleoyl-sn-glycerol (DOG) is a diacylglycerol (DAG), a key second messenger molecule in cellular signaling. Due to its role as a signaling molecule, this document will focus on the application of 1,2-dioleoyl-sn-glycerol (DOG) for the activation of signaling pathways in cell culture, as this is the likely compound of interest for researchers studying cellular signaling.

Mechanism of Action: Activation of Protein Kinase C (PKC)

1,2-Dioleoyl-sn-glycerol is a cell-permeant analog of endogenous diacylglycerol. Its primary and most well-characterized function in cell culture is the activation of Protein Kinase C (PKC) isoforms.[1][2] In the canonical signaling pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of intracellular calcium, DAG directly activates conventional (cPKC) and novel (nPKC) isoforms of PKC by binding to their C1 domain. This binding event recruits PKC to the cell membrane, leading to its full activation and the subsequent phosphorylation of a multitude of downstream protein substrates. This cascade regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Data Presentation: Efficacy of 1,2-Dioleoyl-sn-glycerol in Cell Culture

The following table summarizes the effective concentrations and observed effects of 1,2-dioleoyl-sn-glycerol and its analog 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) in various cell culture models.

| Cell Line/Type | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |

| Embryonic Chicken Spinal Cord | 1,2-dioctanoyl-sn-glycerol (diC8) | 5 µM | Not specified | ~25% stimulation of neurite outgrowth | [3] |

| Embryonic Chicken Spinal Cord | 1,2-dioctanoyl-sn-glycerol (diC8) | 30-60 µM | Minutes | Retraction of filopodia, increased lamellipodia, and cessation of actin dynamics.[3] | [3] |

| MCF-7 (Human Breast Cancer) | 1,2-dioctanoyl-sn-glycerol (diC8) | 43 µg/mL (~70 µM) | 5 minutes | 26% translocation of PKC from cytosol to the particulate compartment. | [1] |

| GH3 (Rat Pituitary) | 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | 4-60 µM (IC50 ~25 µM) | ~15 seconds | Reversible reduction of whole-cell Ca2+ currents. | [4] |

| Rat Ventricular Myocytes | 1,2-dioctanoyl-sn-glycerol (diC8) | 1-10 µM (IC50 = 2.2 µM) | Not specified | Concentration-dependent inhibition of L-type Ca2+ current. | [5] |

Experimental Protocols

Protocol 1: Preparation of 1,2-Dioleoyl-sn-glycerol Stock and Working Solutions

Materials:

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

Sterile, anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Cell culture medium appropriate for your cell line

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

1,2-Dioleoyl-sn-glycerol has a molecular weight of approximately 621 g/mol . To prepare a 10 mM stock solution, dissolve 6.21 mg of DOG in 1 mL of sterile ethanol or DMSO.

-

Vortex thoroughly until the lipid is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

-

It is critical to vortex the diluted solution immediately and vigorously to ensure proper dispersion of the lipid.

-

Important: The final concentration of the solvent (ethanol or DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

-

Protocol 2: Induction of PKC Activation in Cultured Cells

Materials:

-

Cultured cells (e.g., HeLa, HEK293, MCF-7) seeded in appropriate culture vessels (e.g., 6-well plates)

-

Prepared working solution of 1,2-Dioleoyl-sn-glycerol

-

Vehicle control (medium with solvent)

-

Phosphate-buffered saline (PBS), sterile

-

Ice

Procedure:

-

Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Cell Starvation (Optional but Recommended): For many signaling studies, it is advisable to reduce basal signaling activity. To do this, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to stimulation.

-

Stimulation:

-

Aspirate the medium from the cells.

-

Add the prepared working solution of 1,2-Dioleoyl-sn-glycerol to the cells.

-

Add the vehicle control solution to a separate set of cells.

-

Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 5 minutes to 1 hour). Incubation times should be optimized for the specific cell type and downstream readout.

-

-

Termination of Stimulation:

-

To stop the stimulation, place the culture plates on ice.

-

Aspirate the treatment medium.

-

Wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis for downstream analysis (e.g., Western blotting).

-

Protocol 3: Western Blot Analysis of a PKC Substrate (e.g., Phospho-MARCKS)

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies:

-

Rabbit anti-phospho-MARCKS (Ser152/156) antibody

-

Mouse anti-total MARCKS antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After washing with ice-cold PBS, add ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add SDS-PAGE sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein that can cause high background.

-

Incubate the membrane with the primary antibody against phospho-MARCKS (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

To normalize for total protein levels, the membrane can be stripped and reprobed with an antibody for total MARCKS and a loading control like GAPDH.

-

Mandatory Visualizations

Caption: Signaling pathway of PKC activation by 1,2-dioleoyl-sn-glycerol.

References

- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating 1,2-Dioleoyl-3-Arachidonoyl-rac-Glycerol into Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is a triacylglycerol containing two oleic acid chains and one arachidonic acid chain. Its incorporation into liposomes can be leveraged for various research and therapeutic applications, including the study of lipid signaling pathways and the development of novel drug delivery systems. Arachidonic acid is a precursor to a variety of bioactive eicosanoids, and its delivery via liposomes can enable targeted release and action. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method followed by extrusion.

Signaling Pathway Context

Diacylglycerols (DAGs), which form the backbone of the specified triacylglycerol, are critical second messengers in cellular signaling. They are produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis. The incorporation of DAG-containing molecules into liposomes can be used to study these pathways.

Caption: Signaling pathway involving diacylglycerol (DAG).

Experimental Protocols

Materials and Reagents

-

This compound (Cayman Chemical or equivalent)

-

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

Protocol 1: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

-

Lipid Preparation:

-

In a clean round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform. A common starting molar ratio is 55:40:5 (DOPC:Cholesterol:Triacylglycerol), but this can be optimized.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to 37-40°C.

-

Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding pre-warmed (37°C) PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.

-

Rotate the flask by hand or on the rotary evaporator (without vacuum) for 1-2 hours at 37°C to allow for the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

To reduce the size of the MLVs, briefly sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

-

-

Extrusion:

-

Assemble a mini-extruder with a 100 nm polycarbonate membrane.

-

Transfer the liposome suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a defined size.

-

-

Storage:

-

Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed.

-

Experimental Workflow

Caption: Experimental workflow for liposome preparation and characterization.

Data Presentation

The physicochemical properties of the formulated liposomes should be thoroughly characterized. The following table presents hypothetical but expected data for liposomes prepared with varying molar percentages of this compound.

| Formulation (DOPC:Chol:TAG Molar Ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Incorporation Efficiency (%) |

| 55:40:5 | 110.5 ± 2.1 | 0.15 ± 0.02 | -5.2 ± 0.8 | 95 |

| 50:40:10 | 115.2 ± 3.5 | 0.18 ± 0.03 | -4.8 ± 0.9 | 92 |

| 45:40:15 | 121.8 ± 4.2 | 0.22 ± 0.04 | -4.5 ± 1.1 | 88 |

Note: This data is illustrative. Actual results may vary depending on the specific experimental conditions.

Characterization Protocols

Protocol 2: Size and Polydispersity Measurement by DLS

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.

-

Measurement: Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and the polydispersity index (PDI).

-

Data Analysis: Record the Z-average diameter and the PDI value. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.

Protocol 3: Zeta Potential Measurement

-

Sample Preparation: Dilute the liposome suspension in filtered deionized water or a low ionic strength buffer.

-

Measurement: Use a zeta potential analyzer to measure the electrophoretic mobility of the liposomes.

-

Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. The zeta potential provides an indication of the surface charge and the stability of the liposome suspension.

Protocol 4: Quantification of Incorporation Efficiency

-

Separation of Free and Encapsulated Triacylglycerol: Separate the liposomes from the un-encapsulated this compound using a method such as size exclusion chromatography or ultracentrifugation.

-

Quantification:

-

Lyse the liposomes using a suitable detergent.

-

Quantify the amount of this compound in the liposome fraction using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Calculation: Calculate the incorporation efficiency using the following formula:

-

Incorporation Efficiency (%) = (Amount of Triacylglycerol in Liposomes / Initial Amount of Triacylglycerol) x 100

-

Logical Relationship Diagram

Caption: Factors influencing the properties and stability of liposomes.

Application Notes and Protocols for the Quantification of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-arachidonoyl-rac-glycerol (OAG) is a significant triacylglycerol (TAG) molecule involved in various physiological and pathophysiological processes. As a key lipid intermediate, its accurate quantification in biological matrices is crucial for understanding lipid metabolism and cellular signaling. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound and related diacylglycerols (DAGs), primarily focusing on mass spectrometry-based methods.

Diacylglycerols are critical second messengers that activate a variety of signaling proteins, including protein kinase C (PKC) and protein kinase D (PKD) isoforms.[1] The generation of DAGs, often through the action of phospholipase C (PLC), initiates cascades that influence cell growth, proliferation, and metabolism.[2] Notably, aberrant DAG levels are linked to metabolic disorders such as insulin (B600854) resistance.[1]

Analytical Methodologies

The quantification of specific TAGs and DAGs like this compound is challenging due to their low abundance and the presence of numerous isomers.[3][4] Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used techniques for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of complex lipid mixtures. Normal-phase LC is well-suited for the separation of neutral lipids like DAGs and TAGs.[5] To enhance ionization efficiency and sensitivity, derivatization of the hydroxyl group of DAGs is often employed.[4][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of diacylglycerols using LC-MS/MS.

| Parameter | Typical Value/Range | Citation |

| Linearity (Correlation Coefficient, r²) | >0.99 | [4][7] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 400 ng/mL | [7] |

| Inter-day Precision (%RSD) | 0.55 – 13.29% | [7] |

| Intra-day Precision (%RSD) | 0.62% – 13.90% | [7] |

| Recovery | 77.7% – 109.7% | [7] |

| Matrix Effect | 90.0% – 113.5% | [7] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fatty acids derived from TAGs and DAGs after conversion to fatty acid methyl esters (FAMEs).[8] This method provides detailed information about the fatty acid composition of the target analyte. High-temperature GC can also be used for the analysis of intact TAGs, though thermal decomposition can be a concern for highly unsaturated species.[9]

Experimental Protocols

Protocol 1: Lipid Extraction from Tissues and Cells

This protocol is a generalized method based on the well-established Folch and Bligh and Dyer techniques for total lipid extraction.[10][11][12]

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water

-

Internal Standard (e.g., a deuterated or odd-chain TAG/DAG)

-

Homogenizer (for tissues)

-

Centrifuge

-

Glass vials

Procedure:

-

Sample Preparation:

-

Tissues: Weigh approximately 15 mg of frozen, pulverized tissue into a glass tube.[13] For effective extraction from plant tissues, a preliminary extraction with isopropanol (B130326) is recommended.[10]

-

Cells: Use a cell pellet containing approximately 0.5 to 2 million cells.[14]

-

-

Homogenization/Lysis:

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be approximately 20 times the sample volume.

-

Add the internal standard to the solvent mixture before adding to the sample.

-

For tissues, homogenize the sample in the solvent mixture until a uniform consistency is achieved. For cells, vortexing is sufficient to lyse the cells.

-

-

Phase Separation:

-

Add 0.2 volumes of deionized water to the homogenate to induce phase separation.[11]

-

Vortex the mixture vigorously and centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the layers.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Transfer the lipid extract to a clean glass vial.

-

-

Drying and Reconstitution:

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., mobile phase for LC-MS).

-

Protocol 2: Quantification of Diacylglycerols by LC-MS/MS

This protocol describes a method for the quantification of DAGs using normal-phase LC-MS/MS with derivatization.[6]

Materials:

-

Lipid extract (from Protocol 1)

-

Derivatization agent (e.g., 2,4-difluorophenyl isocyanate)

-

Internal standard (e.g., 1,3-di-eicosenoyl-d5-glycerol)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Normal-phase HPLC column (e.g., silica-based)

Procedure:

-

Derivatization:

-

Dry the lipid extract under nitrogen.

-

Add the derivatization agent and incubate to allow the reaction to complete, forming the urethane (B1682113) derivatives of the DAGs.

-

-

LC Separation:

-

Inject the derivatized sample onto the normal-phase column.

-

Use a mobile phase gradient suitable for the separation of neutral lipids. A typical mobile phase system consists of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol with a small amount of water).

-

-

MS/MS Detection:

-

Analyze the eluent using an ESI source in positive ion mode.

-

To enhance the signal, a solution of ammonium (B1175870) acetate (B1210297) can be introduced post-column.[6]

-

Use tandem mass spectrometry with neutral loss scanning. For 2,4-difluorophenyl urethane derivatives, a characteristic neutral loss of 190.1 Da is observed.[6]

-

Monitor the specific precursor-to-product ion transitions for the target analyte and the internal standard.

-

Protocol 3: Fatty Acid Analysis by GC-MS

This protocol outlines the conversion of TAGs to FAMEs for subsequent analysis by GC-MS.[8][15]

Materials:

-

Lipid extract (from Protocol 1)

-

Methanolic HCl or KOH in methanol

-

n-Hexane

-

GC-MS system with a suitable capillary column (e.g., Supelcowax)[8]

Procedure:

-

Transesterification:

-

Dissolve the dried lipid extract in a small volume of n-hexane.

-

Add methanolic KOH (or HCl) and vortex vigorously for 30 minutes.[8]

-

Allow the phases to separate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the upper hexane (B92381) layer, containing the FAMEs, into the GC-MS.

-

Use a temperature program that allows for the separation of the different FAMEs. For example: start at 120°C, hold for 5 min, ramp to 200°C at 15°C/min, then ramp to 250°C at 10°C/min and hold for 8 min.[8]

-

The mass spectrometer is operated in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to standards.

-

Signaling Pathways and Workflows

Diacylglycerol Signaling Pathway

Diacylglycerols are key signaling molecules that are produced at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[16] The generated DAG, along with calcium ions, activates conventional and novel isoforms of Protein Kinase C (PKC).[1] Activated PKC can then phosphorylate a multitude of downstream targets, including components of the PI3K-Akt signaling pathway, thereby influencing cellular processes like growth, proliferation, and metabolism.[3][17]

Caption: Diacylglycerol-mediated activation of PKC and its influence on the PI3K-Akt signaling pathway.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound involves several key steps, from sample collection to data analysis.

Caption: General experimental workflow for the quantification of this compound.

References

- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diacylglycerol Kinase δ Modulates Akt Phosphorylation through Pleckstrin Homology Domain Leucine-rich Repeat Protein Phosphatase 2 (PHLPP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. mdpi.com [mdpi.com]

- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 14. lipidmaps.org [lipidmaps.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of PI3K by PKC and MARCKS: Single-Molecule Analysis of a Reconstituted Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol, a specific triacylglycerol (TAG), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provided is applicable for the analysis of this TAG in biological matrices, such as plasma, and is relevant for research in lipidomics, particularly in studies related to metabolic diseases and inflammation. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis procedures.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. The specific fatty acid composition of TAGs can influence cellular processes and has been linked to various physiological and pathological states. This compound contains two oleic acid moieties and one arachidonic acid moiety. Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a precursor to a wide range of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are heavily involved in inflammation.[1][2] Therefore, the accurate quantification of this specific TAG can provide valuable insights into metabolic pathways and disease biomarkers. This LC-MS/MS method offers high selectivity and sensitivity for the precise measurement of this compound.

Experimental Protocols

Sample Preparation (from Plasma)

A protein precipitation method is employed for the extraction of lipids from plasma samples.[3][4]

-

Materials:

-

Plasma samples

-

Isopropanol (B130326) (LC-MS grade)

-

Internal Standard (IS): A suitable deuterated or odd-chain TAG standard (e.g., triheptadecanoin).

-

Microcentrifuge tubes

-

Centrifuge

-

-

Procedure:

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, containing the extracted lipids, to a new tube for LC-MS/MS analysis.

-

Liquid Chromatography

A reversed-phase chromatographic method is used to separate the target analyte from other lipid species.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

-

Mobile Phases:

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

-

-

Gradient Conditions:

Time (min) % Mobile Phase B 0.0 30 2.0 50 12.0 90 15.0 90 15.1 30 | 20.0 | 30 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for this compound ([M+NH4]+) is m/z 924.8.

-

Product ions are generated by the neutral loss of the fatty acid chains. The MRM transitions are defined by monitoring the precursor ion and the resulting diacylglycerol fragment ions.[5]

Precursor Ion (m/z) Product Ion (m/z) Description 924.8 621.5 [M+NH4 - C18:1 (Oleic Acid)]+ | 924.8 | 597.5 | [M+NH4 - C20:4 (Arachidonic Acid)]+ |

-

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Collision Energy: Optimized for each transition (typically 25-40 eV).

-

Data Presentation

The quantitative data should be summarized in a structured table for clear comparison. Below is an example of how to present the results for different sample groups.

| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response |

| Control 1 | 125.3 | 1.2 x 10^6 |

| Control 2 | 132.8 | 1.3 x 10^6 |

| Treatment A - 1 | 189.5 | 1.2 x 10^6 |

| Treatment A - 2 | 201.2 | 1.3 x 10^6 |

| Treatment B - 1 | 145.7 | 1.1 x 10^6 |

| Treatment B - 2 | 155.4 | 1.2 x 10^6 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of this compound.

Signaling Pathway

Caption: Metabolic fate of arachidonic acid released from a triacylglycerol backbone.[2]

References

Experimental Applications of TG(18:1/18:1/20:4) in Lipidomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglyceride (TG) 18:1/18:1/20:4 is a specific neutral lipid molecule composed of a glycerol (B35011) backbone esterified with two oleic acid chains (18:1) and one arachidonic acid chain (20:4). As a component of the cellular lipidome, its dysregulation has been implicated in various pathological conditions, making it a molecule of interest for biomarker discovery and therapeutic development. This document provides detailed application notes and experimental protocols for the study of TG(18:1/18:1/20:4) in the field of lipidomics.

Applications in Research and Drug Development

Recent studies have highlighted the potential of TG(18:1/18:1/20:4) as a biomarker in several diseases:

-

Oncology: In studies of non-small cell lung cancer (NSCLC), TG(18:1/18:1/20:4) has been identified as a significantly upregulated lipid in the plasma of patients compared to healthy controls[1]. Similarly, in ovarian cancer, this triglyceride was found at higher levels in all stages and histologies[2][3]. This suggests its potential as a non-invasive biomarker for cancer diagnosis and monitoring.

-

Cardiovascular Disease: Lipidomic profiling of atherosclerotic mice has shown alterations in the levels of various triglycerides, including those containing oleic and arachidonic acid. While not always directly measured, the class of triglycerides to which TG(18:1/18:1/20:4) belongs is associated with the pathophysiology of atherosclerosis.

-

Metabolic Diseases: Statin therapy in patients with metabolic syndrome has been shown to cause a significant increase in the plasma concentration of TG(18:1/18:1/20:4)[4]. This indicates a potential role for this lipid in the metabolic response to treatment.

-

Inflammatory Conditions: Given that arachidonic acid (20:4) is a precursor to pro-inflammatory eicosanoids, the presence of TG(18:1/18:1/20:4) may be relevant in inflammatory diseases. The liberation of arachidonic acid from this triglyceride could contribute to inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative changes of TG(18:1/18:1/20:4) observed in different studies.

| Disease/Condition | Sample Type | Analytical Method | Change in TG(18:1/18:1/20:4) | Reference |

| Non-Small Cell Lung Cancer | Plasma | UPLC-Q-TOF/MS | 2.42-fold increase (P < 0.001) | [1] |

| Ovarian Cancer (all stages) | Serum | LC-QTRAP | Increased levels | [3] |